molecular formula C17H14F3NO4 B14945423 Methyl 1-oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Methyl 1-oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Cat. No.: B14945423
M. Wt: 353.29 g/mol
InChI Key: CTWTVHMQDVBVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, an oxo group, and a carboxylate ester. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in pharmaceutical and chemical research .

Preparation Methods

The synthesis of METHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves several steps. One common method includes the reaction of a trifluoromethylated aromatic compound with a suitable oxo-azatricyclo compound under controlled conditions. The reaction typically requires the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of inflammatory pathways and the promotion of neuroprotective effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in the NF-kB inflammatory pathway and ER stress response .

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE stands out due to its unique trifluoromethyl group, which imparts greater chemical stability and biological activity. Similar compounds include:

Properties

Molecular Formula

C17H14F3NO4

Molecular Weight

353.29 g/mol

IUPAC Name

methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate

InChI

InChI=1S/C17H14F3NO4/c1-24-15(23)12-11-5-6-16(25-11)8-21(14(22)13(12)16)10-4-2-3-9(7-10)17(18,19)20/h2-7,11-13H,8H2,1H3

InChI Key

CTWTVHMQDVBVGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C=CC3(C1C(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F)O2

Origin of Product

United States

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